4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate
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Overview
Description
4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate is an organic compound with the molecular formula C30H44O3 It is a derivative of benzoic acid and is characterized by the presence of long alkyl chains and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate typically involves the esterification of 4-(dodecyloxy)benzoic acid with 4-(2-methylbutoxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
Scientific Research Applications
4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of specialty polymers and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(Dodecyloxy)benzoic acid: Similar in structure but lacks the 4-(2-methylbutoxy) group.
4-(2-Methylbutoxy)benzoic acid: Similar in structure but lacks the 4-(dodecyloxy) group.
4-(Dodecyloxy)phenyl 4-(butoxy)benzoate: Similar but with a shorter alkyl chain.
Uniqueness
4-(Dodecyloxy)phenyl 4-(2-methylbutoxy)benzoate is unique due to the combination of long alkyl chains and aromatic rings, which confer distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific structural characteristics.
Properties
CAS No. |
143721-39-5 |
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Molecular Formula |
C30H44O4 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(4-dodecoxyphenyl) 4-(2-methylbutoxy)benzoate |
InChI |
InChI=1S/C30H44O4/c1-4-6-7-8-9-10-11-12-13-14-23-32-27-19-21-29(22-20-27)34-30(31)26-15-17-28(18-16-26)33-24-25(3)5-2/h15-22,25H,4-14,23-24H2,1-3H3 |
InChI Key |
RHQAJWJIJGVDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC(C)CC |
Origin of Product |
United States |
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